molecular formula C9H17NO4 B555600 h-d-glu-otbu CAS No. 25456-76-2

h-d-glu-otbu

Cat. No.: B555600
CAS No.: 25456-76-2
M. Wt: 203.24 g/mol
InChI Key: QVAQMUAKTNUNLN-ZCFIWIBFSA-N
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Description

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral compound that features an amino group, a tert-butoxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine can then undergo further reactions to introduce the carboxylic acid group and other functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate and other reagents in controlled environments ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid lies in its combination of functional groups and chiral center, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQMUAKTNUNLN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427163
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-76-2
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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